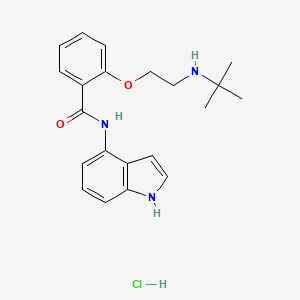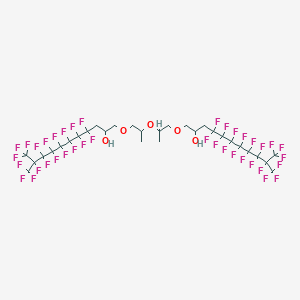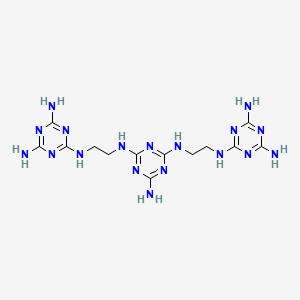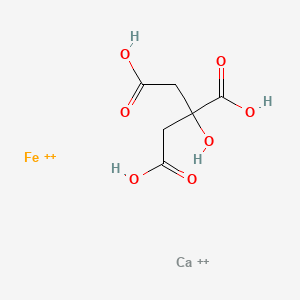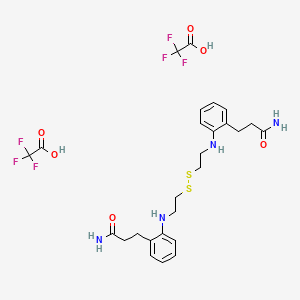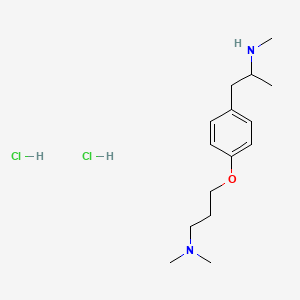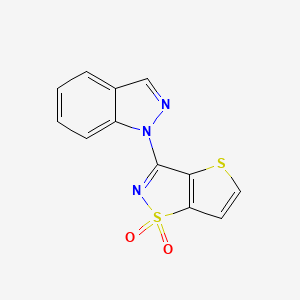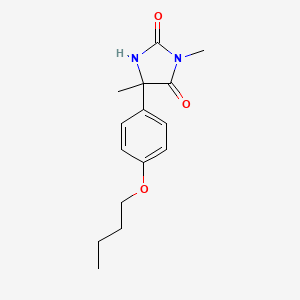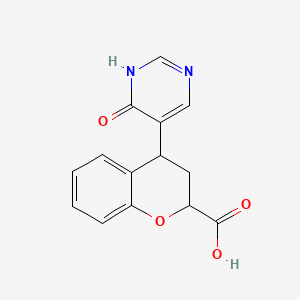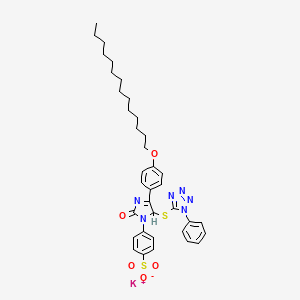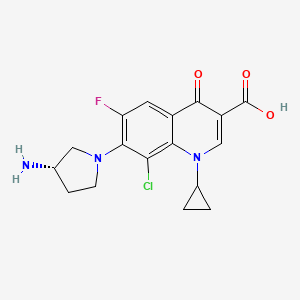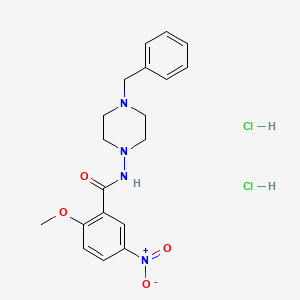![molecular formula C9H18N2O2 B12724485 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] CAS No. 63489-63-4](/img/structure/B12724485.png)
3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine]: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two tetrahydro-2H-1,3-oxazine rings connected by a methylene bridge .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] typically involves the reaction of formaldehyde with tetrahydro-2H-1,3-oxazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge between the two oxazine rings .
Industrial Production Methods: Industrial production of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to interact with biological macromolecules in specific ways .
Medicine: In medicine, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .
Industry: Industrially, the compound is used in the production of polymers and resins. It serves as a cross-linking agent, enhancing the mechanical properties and stability of the final products .
Mécanisme D'action
The mechanism of action of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other macromolecules, leading to changes in their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar structural features.
1,3-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Oxazolidine: A five-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] is unique due to its dual oxazine rings connected by a methylene bridge. This structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
63489-63-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2 |
Clé InChI |
GJBKLYJVZOTRSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(COC1)CN2CCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


